2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine moiety, which is a type of nitrogen-containing heterocycle . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyridine ring, along with the 4-chlorophenoxy and acetamide groups . The presence of these functional groups would likely influence the compound’s physical and chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the aromatic pyrazolo[1,5-a]pyridine and phenoxy rings could influence its solubility, while the presence of the chloro group could influence its reactivity .
Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a chemical compound of interest in the field of medicinal chemistry due to its structural uniqueness and potential biological activities. While specific studies directly addressing this compound were not found, research on similar compounds provides insight into possible applications and methodologies that could be relevant.
Antitumor and Antioxidant Activities : The synthesis and evaluation of N-substituted-2-amino-1,3,4-thiadiazoles demonstrate the potential of similar compounds for antitumor and antioxidant applications. These compounds were synthesized and characterized, showing promising activities in preliminary screenings (Hamama et al., 2013).
Oxidation Reactivity Channels : The study of oxidation reactivity channels for related acetamide compounds highlights the complex chemistry these molecules can undergo. Such insights are crucial for developing new synthetic pathways and understanding the stability of these compounds under various conditions (Pailloux et al., 2007).
Coordination Complexes and Antioxidant Activity : The creation of Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives showcases the potential of similar acetamides in forming metal complexes with significant biological activities, including antioxidant effects (Chkirate et al., 2019).
Corrosion Inhibition : Acetamide derivatives have been evaluated for their corrosion inhibition efficiency, indicating potential applications in materials science and engineering to protect metals against corrosion. This highlights the versatility of acetamide compounds in various scientific domains (Yıldırım & Cetin, 2008).
Antimicrobial Activities : The synthesis and antimicrobial evaluation of novel thiohydrazonates and Pyrazolo[3,4-b]pyridines based on acetamide structures indicate that compounds with similar moieties may possess valuable antimicrobial properties (Mekky & Sanad, 2019).
Mechanism of Action
Target of Action
The compound 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a complex molecule that has been found to interact with several targets. and target adenosine receptors.
Mode of Action
Compounds with similar structures have been reported to inhibit microtubule polymerization and bind to adenosine receptors . The binding to these targets can result in various cellular changes, such as inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Biochemical Pathways
Based on the reported targets, it can be inferred that this compound may affect pathways related to cell cycle regulation, apoptosis, and adenosine receptor signaling .
Result of Action
The result of the compound’s action can vary depending on the specific target and cellular context. For instance, if the compound targets microtubules and inhibits their polymerization, it could lead to cell cycle arrest and apoptosis, particularly in cancer cells . If the compound targets adenosine receptors, it could modulate various physiological processes regulated by these receptors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-13-4-6-14(7-5-13)22-11-16(21)18-9-12-10-19-20-8-2-1-3-15(12)20/h1-8,10H,9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGFBEXEPFTQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.